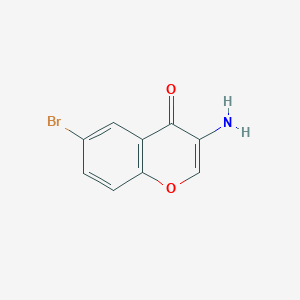![molecular formula C16H10N2O2S B2974882 Benzo[d]thiazol-2-ylmethyl 4-cyanobenzoate CAS No. 325987-68-6](/img/structure/B2974882.png)
Benzo[d]thiazol-2-ylmethyl 4-cyanobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Benzo[d]thiazol-2-ylmethyl 4-cyanobenzoate is a chemical compound that has been studied for its potential applications in scientific research. This compound is synthesized using a specific method and has been found to have a mechanism of action that can produce biochemical and physiological effects. In
Scientific Research Applications
Synthesis and Green Chemistry Applications
Recent advances in the synthesis of benzothiazole compounds emphasize their critical role in biochemistry and medicinal chemistry due to their significant pharmaceutical and biological activities. The development of synthetic processes for benzothiazoles is a major research focus, aiming at green chemistry approaches. This involves condensation processes from 2-aminobenzenethiol with various reagents and cyclization of thioamide or carbon dioxide (CO2) as raw materials. Such synthetic advancements forecast a promising future for the development of benzothiazoles in various scientific applications, highlighting their importance in green chemistry (Gao et al., 2020).
Catalysis in Organic Synthesis
The FeCl3/ZnI2-catalyzed aerobic oxidative cyclization between 2-aminobenzothiazole and ketone for the synthesis of benzo[d]imidazo[2,1-b]thiazole showcases the utility of benzothiazoles in facilitating novel organic reactions. This method provides a variety of fused benzoimidazothiazole derivatives, demonstrating the versatility of benzothiazoles as intermediates in organic synthesis (Mishra et al., 2014).
Anticancer Applications
Research into benzothiazole derivatives has unveiled their potential as anticancer agents. New benzothiazole acylhydrazones have been synthesized and evaluated for their anticancer activity, revealing that substitutions at specific positions on the benzothiazole scaffold can modulate antitumor properties. This highlights the therapeutic potential of benzothiazoles in cancer treatment (Osmaniye et al., 2018).
Inhibition of Trypanosomatidic Infections
Benzothiazoles have been identified as potent inhibitors of pteridine reductase-1 (PTR1), offering a new scaffold for developing anti-trypanosomatidic agents. Through molecular docking and crystallography, several 2-amino-benzo[d]thiazoles with improved enzymatic and antiparasitic activity against Trypanosoma brucei and Leishmania major were identified, paving the way for novel treatments for trypanosomatidic infections (Linciano et al., 2019).
Drug Discovery and Synthesis
The synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives as new building blocks in drug discovery exemplifies the utility of benzothiazoles in medicinal chemistry. These derivatives offer the possibility to explore the chemical space around the molecule, serving as a ligand for various targets and facilitating the development of novel therapeutic agents (Durcik et al., 2020).
properties
IUPAC Name |
1,3-benzothiazol-2-ylmethyl 4-cyanobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O2S/c17-9-11-5-7-12(8-6-11)16(19)20-10-15-18-13-3-1-2-4-14(13)21-15/h1-8H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFREUIMXXYHMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)COC(=O)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-yl]prop-2-enamide](/img/structure/B2974799.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((7-(2-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2974800.png)
![[3-(Furan-2-carbonyloxy)-4-[(4-methoxyphenyl)iminomethyl]phenyl] furan-2-carboxylate](/img/structure/B2974802.png)
![3-(4-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2974803.png)
![[2-(4-Chloroanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate](/img/structure/B2974804.png)
![2-(4-Hydroxyphenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2974805.png)
![5-Benzyl-6-methyl-2-[({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol](/img/structure/B2974807.png)


![[2-[(4-Methylphenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2974812.png)
![3-allyl-8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2974815.png)
![(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B2974816.png)

